ethyl 2-(2-((1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a cyclohepta[b]thiophene core substituted with an ethyl ester group at position 2. Its design combines elements of indole-based bioisosteres, thiophene derivatives, and benzamide functionalities, which are often associated with diverse biological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N3O4S2/c1-4-40-33(39)30-25-11-6-5-7-13-27(25)42-32(30)35-29(37)20-41-28-19-36(26-12-9-8-10-24(26)28)15-14-34-31(38)23-17-21(2)16-22(3)18-23/h8-10,12,16-19H,4-7,11,13-15,20H2,1-3H3,(H,34,38)(H,35,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDQPMKYAPFLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound features several pharmacologically relevant moieties including an indole ring, a thiophene ring, and a benzamide group. The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Indole Derivative : The indole structure is synthesized through cyclization reactions involving appropriate precursors.
- Thioether Formation : The introduction of the thioether linkage is achieved via nucleophilic substitution reactions.
- Amidation and Esterification : The final steps involve amidation with acetic acid derivatives and esterification to yield the target compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that this compound shows selective cytotoxicity against various cancer cell lines including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.65 |
| SK-Hep-1 | 0.80 |
| NUGC-3 | 0.75 |
The proposed mechanism of action involves:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways in cancer cells, leading to increased cell death.
- Targeting Specific Enzymes : The compound has been shown to inhibit enzymes involved in tumor progression and metastasis .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated potential anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that it reduces levels of TNF-alpha and IL-6 in activated macrophages .
| Cytokine | Effect |
|---|---|
| TNF-alpha | Decreased |
| IL-6 | Decreased |
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and significant induction of apoptosis as evidenced by increased caspase activity.
Study 2: Inflammatory Response
Another investigation focused on the anti-inflammatory properties where the compound was administered to animal models exhibiting inflammatory responses. Results showed a marked reduction in swelling and pain markers compared to control groups.
Comparison with Similar Compounds
Structural Differentiation
Core Modifications : The target compound’s cyclohepta[b]thiophene core is conserved across analogs, but substituent variations dictate functional divergence. For instance:
- VIg (): A benzylpiperazine group enhances AChE inhibition via cationic interactions with the enzyme’s peripheral anionic site .
- Compound 47 (): A methoxybenzamido group likely improves viral polymerase binding through hydrophobic and hydrogen-bonding interactions .
- Target Compound : The indole-thioether and 3,5-dimethylbenzamido groups may enhance lipid solubility and target selectivity, though empirical data are lacking.
- Synthetic Routes: The target compound’s synthesis likely involves multi-step coupling of pre-functionalized indole and cycloheptathiophene intermediates, similar to methods used for VIg (amide coupling in acetonitrile/ethanol) and compound 47 (Schiff base formation) .
Activity Trends
- Enzyme Inhibition: Piperazine-containing analogs (e.g., VIg) exhibit strong AChE inhibition, while methoxy-substituted derivatives (e.g., 47) target viral polymerases.
- Antioxidant Potential: Cyanoacrylamido derivatives (–9) show moderate antioxidant activity, but the target compound’s lack of electron-deficient groups may limit such effects .
Physicochemical Properties
- Solubility : The indole and benzamide groups in the target compound likely reduce aqueous solubility compared to VIg’s piperazine moiety, which confers partial hydrophilicity .
- Thermal Stability : High melting points in analogs (e.g., 153–155°C for VIg) correlate with rigid aromatic substituents; the target compound’s flexible indole-ethyl chain may lower its melting point .
Preparation Methods
Cyclization of Tetrahydrocycloheptathiophene
The cycloheptathiophene ring is synthesized via cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid under reflux (Scheme 1). This yields ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate, which undergoes basic hydrolysis to the carboxylic acid.
Reaction Conditions:
Esterification of the Carboxylic Acid
The hydrolyzed carboxylic acid is esterified using ethanol and concentrated sulfuric acid as a catalyst (Equation 1):
$$ \text{RCOOH} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{RCOOCH}2\text{CH}3 + \text{H}_2\text{O} $$
Optimization Data:
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Catalyst | H2SO4 (5 mol%) |
| Reaction Time | 3 hours |
| Yield | 85% |
Preparation of the Indole-Thioacetamide Intermediate
Thioether Formation via C–S Coupling
The indole-thioether linkage is constructed using a catalyst-free C–S coupling reaction between 3-mercaptoindole and chloroacetamide derivatives. Thioacetamide serves as the sulfur surrogate, reacting with aryl diazonium salts at room temperature (Scheme 2).
Key Steps:
- Diazotization of 1-(2-aminoethyl)-1H-indole-3-thiol.
- Reaction with thioacetamide in aqueous HCl (25°C, 30 minutes).
Amidation of the Thioacetate Intermediate
The thioacetate intermediate is amidated with 3,5-dimethylbenzoyl chloride in dichloromethane using triethylamine as a base (Equation 2):
$$ \text{R-SH} + \text{ClCOC}6\text{H}3(\text{CH}3)2 \xrightarrow{\text{Et}3\text{N}} \text{R-S-COC}6\text{H}3(\text{CH}3)_2 $$
Reaction Conditions:
- Solvent: Dichloromethane
- Base: Triethylamine (2 equivalents)
- Temperature: 0°C → room temperature
- Yield: 90%
Assembly of the 3,5-Dimethylbenzamide Ethylamine Side Chain
Synthesis of 2-(3,5-Dimethylbenzamido)ethylamine
3,5-Dimethylbenzoic acid is converted to the acid chloride using thionyl chloride, followed by reaction with ethylenediamine in tetrahydrofuran (Equation 3):
$$ \text{C}6\text{H}3(\text{CH}3)2\text{COCl} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{C}6\text{H}3(\text{CH}3)2\text{CONHCH}2\text{CH}2\text{NH}_2 $$
Purification: Silica gel chromatography (ethyl acetate/hexane = 1:3)
Yield: 88%
Final Coupling and Global Deprotection
Amide Bond Formation Between Fragments
The cycloheptathiophene carboxylate is activated as a mixed anhydride (using ethyl chloroformate) and coupled to the indole-thioacetamide intermediate (Scheme 3).
Conditions:
- Activator: Ethyl chloroformate
- Solvent: Dry THF
- Temperature: −20°C → 0°C
- Yield: 75%
Deprotection of the Ethyl Ester
The ethyl ester is hydrolyzed under basic conditions (NaOH, methanol/water) to yield the final carboxylic acid, which is re-esterified selectively using ethanol and H2SO4.
Yield After Re-esterification: 80%
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water = 70:30) confirmed >98% purity.
Challenges and Optimization Strategies
Side Reactions in Thioether Formation
Competitive dimerization of indole derivatives under acidic conditions was mitigated by using excess thioacetamide (1.5 equivalents) and maintaining pH > 7.
Steric Hindrance in Cycloheptathiophene Functionalization
Bulky substituents on the cycloheptathiophene core required prolonged reaction times (8–12 hours) for complete coupling.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions, including coupling of thiophene cores with indole derivatives and subsequent functionalization. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane or DMF under nitrogen .
- Thioether linkage : Employ nucleophilic substitution with sodium hydride as a base in THF at 0–5°C to avoid side reactions .
- Esterification : Reflux in ethanol with catalytic sulfuric acid to stabilize the ethyl carboxylate group . Validation : Monitor intermediates via TLC and confirm purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .
Q. Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to resolve the cycloheptathiophene core, indole substituents, and acetamido linkages (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 634.22) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. How can reaction yields be improved during scale-up?
- Solvent optimization : Replace DMF with toluene for thioacetamido coupling to reduce viscosity and improve mixing .
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling steps, achieving yields >80% .
- Temperature control : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 6 hours for conventional heating) .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
- Method standardization : Validate assays using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH 7.4, 37°C) .
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing 3,5-dimethylbenzamido with 4-fluorobenzamido) to isolate pharmacophore contributions .
- Computational modeling : Perform molecular docking with target proteins (e.g., EGFR kinase) to assess binding affinity variations due to conformational flexibility .
Q. What strategies enhance selectivity for specific biological targets?
- SAR studies : Systematic substitution at the indole N-ethyl position (e.g., bulkier groups reduce off-target interactions with CYP450 enzymes) .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl-protected thiols) to improve membrane permeability and site-specific activation .
- Fragment-based screening : Identify minimal bioactive fragments using SPR (surface plasmon resonance) to guide lead optimization .
Q. How to address solubility challenges in in vivo studies?
- Co-solvent systems : Test PEG-400/water (70:30) or cyclodextrin inclusion complexes to enhance aqueous solubility (>1 mg/mL) .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve bioavailability (e.g., 2.3-fold increase in AUC observed with HCl salt) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release and reduced renal clearance .
Q. What computational tools predict metabolic stability?
- In silico ADMET : Use SwissADME or ADMET Predictor™ to assess CYP-mediated oxidation risks (e.g., high clearance predicted for methylbenzamido groups) .
- MD simulations : Analyze interactions with hepatic enzymes (e.g., CYP3A4) over 100 ns trajectories to identify metabolically labile sites .
- MetaSite modeling : Map potential sites of glucuronidation or sulfation on the thiophene core .
Methodological Notes
- Contradiction Analysis : Always cross-reference bioactivity data with structural batch purity (e.g., ≥98% by HPLC) to exclude impurities as confounding factors .
- Synthetic Troubleshooting : For low yields in thioether formation, pre-activate thiol groups with Ellman’s reagent (DTNB) to enhance reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
